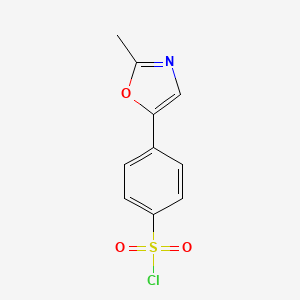

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride

Description

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride (CAS: 1248298-37-4) is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and a 2-methyl-1,3-oxazol-5-yl heterocycle. The oxazole ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively, with a methyl group at position 2. Its molecular formula is C₁₀H₈ClNO₃S, and it has applications in pharmaceutical synthesis and materials science . Notably, this compound has been discontinued in commercial catalogs but remains relevant in specialized research contexts .

Properties

IUPAC Name |

4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSNDJTZQWNDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 4-(2-Methyl-1,3-oxazol-5-yl)benzene Derivatives

A common method involves the chlorosulfonation of 4-(2-methyl-1,3-oxazol-5-yl)benzene or related precursors. This reaction typically uses chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions to introduce the sulfonyl chloride moiety at the para position relative to the oxazole substituent.

- Reaction conditions :

- Temperature: Usually maintained between 0°C to 60°C to avoid over-chlorosulfonation.

- Solvent: Often performed neat or in an inert solvent such as dichloromethane.

- Mechanism : Electrophilic aromatic substitution where the sulfonyl chloride group is introduced onto the aromatic ring.

Conversion of Sulfonic Acid or Sulfonamide Precursors

Another approach involves preparing the corresponding 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonic acid or sulfonamide, followed by conversion to the sulfonyl chloride using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- Typical procedure :

- The sulfonic acid or sulfonamide is refluxed with an excess of POCl3.

- The reaction mixture is then quenched and purified to isolate the sulfonyl chloride.

- Advantages : This method allows for better control and purification of intermediates.

Cyclization and Functional Group Transformation Route

In some patented methods (e.g., WO2005123701A1), oxazole rings are constructed via cyclization reactions starting from hydrazide or acylhydrazine intermediates, followed by sulfonylation to introduce the sulfonyl chloride group.

-

- Synthesis of 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide as an intermediate.

- Cyclization to form the oxazole ring.

- Treatment with phosphorus oxychloride to convert sulfonamide to sulfonyl chloride.

-

- Phosphorus oxychloride is used in excess.

- Reactions are typically performed under reflux.

- Bases such as diisopropylethylamine may be used to neutralize generated acids.

Example Synthesis Protocol (Adapted from Related Oxadiazole Sulfonyl Chloride Preparations)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-sulfamoyl benzoic acid hydrazide + acetic anhydride | Formation of acetylhydrazine intermediate |

| 2 | Cyclization using dehydrating agents (e.g., POCl3) | Formation of 2-methyl-1,3-oxazole ring |

| 3 | Treatment with POCl3 (2 equivalents) | Conversion of sulfonamide to sulfonyl chloride |

| 4 | Work-up and purification | Isolation of 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride |

Analytical and Research Findings Supporting Preparation

- Phosphorus oxychloride (POCl3) is a key reagent for converting sulfonamide intermediates into sulfonyl chlorides, as demonstrated in the synthesis of structurally related compounds such as 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride.

- The use of bases like diisopropylethylamine helps to neutralize HCl formed during chlorosulfonation or chlorination steps, improving yield and purity.

- Reaction monitoring by HPLC-MS/MS and NMR spectroscopy confirms the formation of the sulfonyl chloride and the integrity of the oxazole ring.

- Gradient elution chromatography with C18 columns and electrospray ionization mass spectrometry are effective for analyzing intermediates and final products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Chlorosulfonation | 4-(2-methyl-1,3-oxazol-5-yl)benzene | Chlorosulfonic acid or SO2Cl2 | 0-60°C, inert solvent or neat | Direct sulfonyl chloride introduction | Control of regioselectivity, over-chlorosulfonation |

| Sulfonic acid/sulfonamide conversion | 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonic acid or sulfonamide | POCl3 or SOCl2 | Reflux, excess reagent | High purity, well-characterized intermediates | Requires multi-step synthesis |

| Cyclization and chlorination | Hydrazide intermediates | POCl3, base (e.g., diisopropylethylamine) | Reflux, controlled addition | Enables ring formation and functionalization | Multi-step, sensitive intermediates |

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and may require a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Major Products Formed

The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. Its sulfonamide moiety is known for its biological activity, particularly as a carbonic anhydrase inhibitor. Research indicates that derivatives of benzenesulfonamide can effectively treat conditions such as glaucoma by reducing intraocular pressure through inhibition of carbonic anhydrase II (CA II) .

Case Study:

A study on the pharmacokinetics of related compounds demonstrated that modifications in the sulfonamide structure could lead to improved efficacy and reduced side effects in glaucoma treatments. The metabolites were identified using HPLC-MS/MS techniques, confirming the therapeutic potential of these compounds .

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties against various pathogens. The introduction of different substituents on the aromatic ring can enhance activity against bacteria such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity Comparison

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | Moderate | Weak |

| Compound B | Strong | Moderate |

| 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | Strong | Strong |

This table illustrates how structural modifications can influence antimicrobial efficacy, showcasing the potential of this compound in developing new antibiotics .

Material Science

In material science, sulfonyl chlorides are utilized as coupling agents in polymer chemistry and as intermediates in synthesizing functional materials. The reactivity of the sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, leading to novel polymeric structures with tailored properties.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it can inhibit enzymes by sulfonylating active site residues, thereby blocking their activity. For example, it acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is involved in various physiological processes .

Comparison with Similar Compounds

The structural and functional analogs of 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride differ in substitution patterns, heterocyclic systems, or electronic properties. Below is a detailed comparison:

Data Table: Key Structural and Functional Analogs

Structural and Functional Analysis

Heterocyclic Substituent Variations

- Oxazole vs. Pyrazole: The oxazole ring (O and N at positions 1 and 3) in 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride provides distinct electronic properties compared to pyrazole analogs (e.g., 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride), which feature two adjacent nitrogen atoms.

Substituent Position Effects

- Para vs. Ortho Substitution :

- The para-substituted 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride (CAS 337508-66-4) lacks steric hindrance compared to its ortho-substituted analog (CAS 1053658-65-3), enabling broader reactivity in nucleophilic substitution reactions .

- Ortho-substituted derivatives (e.g., 2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride) may exhibit reduced stability due to steric strain between the sulfonyl chloride and oxazole groups .

Electronic and Reactivity Profiles

- In contrast, the dual methyl groups in 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride introduce significant steric bulk, which may limit its utility in sterically sensitive reactions .

Material Science

- Sulfonyl chlorides like these are pivotal in synthesizing polymers and coatings. The para-substituted derivatives are preferred for their predictable reactivity, while ortho-substituted analogs may find niche roles in creating sterically hindered materials .

Biological Activity

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry and drug development. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride

- Molecular Formula : C10H8ClN2O3S

- Molecular Weight : 258.7 g/mol

- Physical State : Solid

- Purity : 95%

The biological activity of 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is primarily attributed to its ability to act as a sulfonylating agent. This compound can modify proteins and nucleic acids, impacting various biological pathways. The oxazole ring contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The compound exhibits several biological activities, including:

-

Antiviral Activity :

- Research indicates that oxazole derivatives, including related compounds, possess antiviral properties against various RNA viruses. For instance, compounds similar to 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride have shown effectiveness against Hepatitis B virus (HBV), inhibiting viral antigen expression in a concentration-dependent manner .

- Anticancer Potential :

- Enzyme Inhibition :

Antiviral Studies

A study conducted on related oxazole derivatives demonstrated significant antiviral activity against HBV, with certain compounds achieving EC50 values comparable to established treatments like lamivudine . This highlights the potential of 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride in antiviral drug development.

Anticancer Activity

In vitro assays have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines. For example, research indicated that compounds structurally related to 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride exhibited moderate anticancer activity against MCF-7 breast cancer cells .

Table 1: Summary of Biological Activities

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride to improve yield and purity? A: Key strategies include:

- Reagent stoichiometry control : Adjust molar ratios of sulfonylation agents (e.g., chlorosulfonic acid) and oxazole precursors to minimize side reactions.

- Temperature modulation : Maintain low temperatures (0–5°C) during sulfonyl chloride formation to prevent decomposition .

- Purification techniques : Use column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from non-polar solvents to isolate high-purity product.

- Catalytic additives : Explore Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.

Crystallography and Structure Validation

Q: What methodologies are recommended for determining the crystal structure and validating it computationally? A:

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Cross-check using PLATON (ADDSYM) for missed symmetry and CCDC Mercury for intermolecular interactions .

- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular geometry .

Analytical Quantification in Biological Matrices

Q: What validated methods exist for quantifying this compound and its metabolites in plasma or blood? A:

- Sample stabilization : Add 10% ascorbic acid (plasma) or 10% sodium thiosulfate (blood) to prevent oxidative degradation .

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions at m/z 255 → 138 (parent) and m/z 271 → 154 (metabolite) .

- Validation parameters : Ensure within-run accuracy (85–115%) and precision (RSD <15%) across the linear range (1–1000 ng/mL).

Stability Under Experimental Conditions

Q: How do pH, temperature, and solvent choice influence the stability of this sulfonyl chloride? A:

- pH sensitivity : Hydrolyzes rapidly in aqueous media (pH >7); use anhydrous solvents (e.g., dry DCM) for reactions.

- Thermal stability : Store at −20°C under argon; decomposition occurs above 40°C .

- Solvent compatibility : Prefer aprotic solvents (e.g., THF, acetonitrile) to avoid nucleophilic attack.

Reactivity in Sulfonamide Formation

Q: How to design experiments to study its reactivity as a sulfonylating agent for amine derivatives? A:

- Kinetic studies : Monitor reaction progress via TLC (Rf shift) or in situ FT-IR (disappearance of S=O stretching at ~1370 cm⁻¹).

- Stoichiometric control : Use 1.2 equivalents of sulfonyl chloride relative to amine to account for hydrolysis.

- Workup : Quench excess reagent with ice-cold NaHCO₃, followed by extraction with ethyl acetate .

Metabolite Identification Strategies

Q: What analytical approaches are effective for identifying hydroxylated metabolites? A:

- High-resolution MS : Employ Q-TOF instruments to detect m/z shifts (+16 Da for hydroxylation).

- Synthetic standards : Co-inject authenticated metabolites (e.g., N-hydroxy-4-(2-methyl-1,3-oxazol-5-yl)-benzenesulfonamide) for retention time matching .

- NMR profiling : Compare ¹H-NMR chemical shifts (e.g., oxazole proton at δ 7.2–7.5 ppm) between parent and metabolites.

Safe Handling and Deactivation Protocols

Q: What safety measures are critical when handling this reactive sulfonyl chloride? A:

- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use fume hoods for all manipulations .

- Spill management : Neutralize with sodium bicarbonate or calcium carbonate before disposal.

- Storage : Keep in sealed, amber glass vials with desiccants (e.g., molecular sieves) to prevent moisture ingress .

Computational Modeling of Interactions

Q: How can molecular docking elucidate its binding to targets like carbonic anhydrase II? A:

- Protein preparation : Retrieve the crystal structure (PDB: 3HS4) and optimize protonation states using AutoDock Tools.

- Docking parameters : Set grid dimensions (20 × 20 × 20 ų) centered on the active site zinc ion.

- Analysis : Compare binding affinities (ΔG) with known inhibitors (e.g., acetazolamide) .

Impurity Profiling from Synthesis

Q: Which techniques are suitable for identifying and quantifying synthetic by-products? A:

- HPLC-DAD : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm. Identify impurities via spiking experiments.

- ¹³C-NMR : Detect residual oxazole precursors (e.g., 2-methyl-1,3-oxazole) at δ 160–165 ppm (C=O).

- Mass balance : Ensure total impurity levels <0.5% per ICH Q3A guidelines .

Cross-Disciplinary Applications

Q: What emerging applications exist beyond medicinal chemistry (e.g., materials science)? A:

- Polymer synthesis : Explore its use as a crosslinking agent for sulfonated polyethersulfone membranes.

- Coordination chemistry : Study metal-ligand complexes (e.g., with Cu²⁺) for catalytic applications .

- Photostability assays : Evaluate UV degradation pathways using HPLC-PDA under simulated sunlight.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.